molecular formula C12H16O5S B13894379 (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate CAS No. 68505-81-7

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate

Cat. No.: B13894379
CAS No.: 68505-81-7
M. Wt: 272.32 g/mol
InChI Key: DLXWYYVRPICUON-UHFFFAOYSA-N
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Description

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate is a complex organic compound with a benzofuran ring structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is often used in research due to its interesting reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate typically involves the formation of the benzofuran ring followed by the introduction of the ethanesulfonate group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent sulfonation reactions introduce the ethanesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The ethanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds

Mechanism of Action

The mechanism of action of (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate: Similar structure but with a methanesulfonate group instead of ethanesulfonate.

    2-hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl methanesulfonate: Another closely related compound with slight structural variations.

Uniqueness

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate is unique due to its specific functional groups and the resulting chemical properties

Properties

CAS No.

68505-81-7

Molecular Formula

C12H16O5S

Molecular Weight

272.32 g/mol

IUPAC Name

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate

InChI

InChI=1S/C12H16O5S/c1-4-18(14,15)17-8-5-6-10-9(7-8)12(2,3)11(13)16-10/h5-7,11,13H,4H2,1-3H3

InChI Key

DLXWYYVRPICUON-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)OC1=CC2=C(C=C1)OC(C2(C)C)O

Origin of Product

United States

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